Methyl 6-(pyrrolidin-1-yl)picolinate
Description
Properties
IUPAC Name |
methyl 6-pyrrolidin-1-ylpyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-11(14)9-5-4-6-10(12-9)13-7-2-3-8-13/h4-6H,2-3,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXMOMIUADNNPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CC=C1)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Design and Activation
The pyridine ring’s electron-deficient nature enables selective substitution at the 6-position when activated by electron-withdrawing groups. Methyl 2,6-dichloropicolinate serves as a pivotal intermediate, where the ester at position 2 directs reactivity to the para-position (6-Cl). This regioselectivity arises from the ester’s −M effect, polarizing the ring and enhancing the 6-chloro group’s susceptibility to nucleophilic displacement.
Halogenation Strategies
Bromination or iodination of methyl picolinate remains challenging due to the ring’s deactivation. Directed ortho-metallation offers a workaround:
-
Lithiation : Treating methyl picolinate with LDA (lithium diisopropylamide) at −78°C generates a lithiated species at position 6, which reacts with electrophiles (e.g., Br₂) to yield methyl 6-bromo-2-picolinate.
-
Quenching : Subsequent esterification or functionalization preserves the bromide for downstream amination.
Nucleophilic Aromatic Substitution (SNAr)
Reaction Mechanism and Optimization
SNAr displaces the 6-chloro group in methyl 2,6-dichloropicolinate with pyrrolidine. Key parameters:
-
Solvent : Polar aprotic solvents (DMF, DMSO) stabilize the transition state.
-
Temperature : 80–100°C for 6–12 hours achieves >80% conversion.
Procedure :
Competing Side Reactions
-
Over-substitution : Excess pyrrolidine may displace the 2-Cl, forming methyl 2,6-bis(pyrrolidin-1-yl)picolinate. Stoichiometric control (1:1 pyrrolidine:substrate) mitigates this.
-
Ester hydrolysis : Anhydrous conditions and mild bases (K₂CO₃) prevent ester degradation.
Transition Metal-Catalyzed Amination
Buchwald-Hartwig Coupling
Palladium-catalyzed amination substitutes bromine in methyl 6-bromo-2-picolinate with pyrrolidine:
Catalytic System :
-
Pd source : Pd₂(dba)₃ or Pd(OAc)₂.
Procedure :
-
Mix methyl 6-bromo-2-picolinate (1.0 equiv), pyrrolidine (1.5 equiv), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2.0 equiv) in toluene.
-
Heat at 110°C for 12 hours under Ar.
Copper-Mediated Ullmann Coupling
For chloro substrates, CuI/1,10-phenanthroline in DMSO at 120°C facilitates C–N bond formation:
-
Substrate : Methyl 6-chloro-2-picolinate.
-
Conditions : CuI (10 mol%), 1,10-phenanthroline (20 mol%), K₃PO₄ (2.0 equiv), DMSO, 120°C, 24 hours.
Comparative Analysis of Methodologies
| Method | Substrate | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| SNAr | Methyl 2,6-dichloropicolinate | None | 90 | 8 | 83 |
| Buchwald-Hartwig | Methyl 6-bromo-2-picolinate | Pd₂(dba)₃/Xantphos | 110 | 12 | 89 |
| Ullmann | Methyl 6-chloro-2-picolinate | CuI/Phenanthroline | 120 | 24 | 68 |
Key Insights :
-
SNAr excels in simplicity and cost-effectiveness but requires dichloro substrates.
-
Buchwald-Hartwig offers superior yields with bromides but demands expensive Pd catalysts.
-
Ullmann suits chlorides but suffers from longer reaction times.
Large-Scale Synthesis and Industrial Feasibility
Process Intensification
Batch reactions using SNAr achieve kilogram-scale production:
Chemical Reactions Analysis
Types of Reactions: Methyl 6-(pyrrolidin-1-yl)picolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions where the pyrrolidine ring can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols; reactions are conducted in polar solvents like DMF or DMSO at elevated temperatures.
Major Products Formed:
- Oxidized derivatives with additional functional groups.
- Reduced derivatives with altered oxidation states.
- Substituted derivatives with different functional groups replacing the pyrrolidine ring.
Scientific Research Applications
Methyl 6-(pyrrolidin-1-yl)picolinate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 6-(pyrrolidin-1-yl)picolinate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Ethyl 6-(pyrrolidin-1-yl)picolinate
Structural Difference : Replaces the methyl ester with an ethyl group.
Impact :
- Solubility : The ethyl variant likely exhibits lower water solubility compared to the methyl derivative due to increased hydrophobicity.
- Availability : Ethyl 6-(pyrrolidin-1-yl)picolinate is listed as discontinued by CymitQuimica, suggesting challenges in synthesis or commercial demand .
| Property | Methyl Ester | Ethyl Ester |
|---|---|---|
| Molecular Weight | ~236.28 g/mol | ~250.31 g/mol |
| Ester Group | -COOCH₃ | -COOCH₂CH₃ |
| Commercial Availability | Active research compound | Discontinued |
Halogenated Analogs: Methyl 6-Iodopicolinate
Structural Difference : Substitutes pyrrolidine with an iodine atom.
Impact :
- Reactivity : The iodine atom enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the pyrrolidinyl group in the target compound directs reactivity toward electrophilic substitutions or coordination chemistry.
Macrocyclic Derivatives
Example : Methyl 6-((1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl)methyl)picolinate (Compound 1 in )
Structural Difference : Incorporates a macrocyclic diaza-crown ether moiety.
Impact :
- Chelation Capacity : The macrocycle enables metal ion binding (e.g., actinium-225 in radiopharmaceuticals), a feature absent in the target compound.
- Molecular Weight : ~550–600 g/mol (estimated), significantly larger than the target compound (~236 g/mol).
- Applications : Used in targeted alpha therapy (TAT), whereas the simpler pyrrolidinyl-picolinate may act as a synthetic intermediate for such chelators .
Other Pyrrolidinyl-Substituted Pyridines
Examples :
- 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone
- (E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime
Structural Differences :
- Functional Groups : Methoxy, fluorinated, or silyl-protected substituents alter electronic properties and steric bulk.
- Reactivity : Fluorination (as in the oxime derivative) enhances metabolic resistance and binding affinity in drug candidates, while silyl groups improve synthetic handling .
| Compound Type | Key Functional Groups | Potential Applications |
|---|---|---|
| Target Compound | Pyrrolidinyl, methyl ester | Chelator precursor, ligand |
| Fluorinated Oxime | Fluorine, oxime, silyl ether | Drug discovery, imaging |
| Methoxy-Substituted Ketone | Methoxy, acetyl | Agrochemical intermediates |
Key Research Findings
- Synthetic Utility : Methyl 6-(pyrrolidin-1-yl)picolinate’s pyrrolidine group facilitates regioselective functionalization, as seen in macrocyclic chelator synthesis for actinium-225 .
- Limitations : The absence of halogen or chelating moieties restricts its direct use in radiopharmaceuticals, necessitating further derivatization.
- Stability : Ester hydrolysis rates vary with alkyl chain length (methyl > ethyl), though empirical data are needed to confirm this trend .
Biological Activity
Methyl 6-(pyrrolidin-1-yl)picolinate is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by a pyrrolidine ring attached to a picolinate moiety. This structure is significant for its interaction with biological targets, which can lead to various pharmacological effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound may modulate enzyme activity through binding interactions, which can influence metabolic pathways and cellular functions.
Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, leading to altered cell signaling pathways.
- Receptor Modulation : It can act as a ligand for various receptors, potentially affecting neurotransmission and cellular responses.
Biological Activities
This compound has been investigated for several biological activities:
- Antimicrobial Properties : Research indicates potential efficacy against various microbial strains, suggesting its use in developing new antimicrobial agents.
- Anticancer Activity : Preliminary studies have shown that this compound may exhibit cytotoxic effects on cancer cell lines, indicating its potential as an anticancer therapeutic.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against multiple microbial strains | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Modulates activity of specific metabolic enzymes |
Study on Anticancer Properties
A study investigating the anticancer effects of this compound demonstrated significant cytotoxicity in several human cancer cell lines. The compound was found to induce apoptosis through mitochondrial pathways, characterized by increased reactive oxygen species (ROS) production and activation of caspases .
Key Findings :
- IC50 Values : The IC50 for HL-60 leukemia cells was reported at approximately 103.26 nM, indicating potent activity.
- Mechanism of Apoptosis : The study showed that the compound activates the caspase cascade, leading to programmed cell death .
Research Applications
This compound is being explored for various applications in research:
- Pharmacological Development : Its potential as a therapeutic agent in treating infections and cancer is under investigation.
- Biochemical Probes : The compound serves as a tool for studying enzyme interactions and metabolic pathways due to its ability to bind selectively to target proteins.
Q & A
Basic Research: What synthetic strategies are effective for preparing Methyl 6-(pyrrolidin-1-yl)picolinate?
Methodological Answer:
The compound can be synthesized via nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling. For example, substituting a halogen (e.g., Cl, Br) at the 6-position of methyl picolinate with pyrrolidine under basic conditions (e.g., K₂CO₃/DMF) is a common route . Alternatively, Buchwald-Hartwig amination using Pd catalysts (e.g., Pd(OAc)₂/Xantphos) enables regioselective introduction of the pyrrolidine moiety . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by ¹H/¹³C NMR (e.g., δ ~8.0 ppm for pyridine protons) and high-resolution mass spectrometry (HRMS) are critical .
Advanced Research: How can reaction conditions be optimized to minimize byproducts during pyrrolidine functionalization?
Methodological Answer:
Optimization requires systematic screening of catalysts, solvents, and temperatures. For Pd-catalyzed reactions, ligand selection (e.g., BINAP vs. Xantphos) significantly impacts regioselectivity and byproduct formation. Solvent polarity (e.g., DMF vs. toluene) affects reaction rates and side reactions like over-alkylation . Monitoring via thin-layer chromatography (TLC) and quenching aliquots at intervals helps identify optimal reaction times. Advanced techniques like Design of Experiments (DoE) can model interactions between variables (e.g., temperature, catalyst loading) to maximize yield and purity .
Basic Research: Which spectroscopic techniques are most reliable for confirming the structure of this compound?
Methodological Answer:
- ¹H NMR : Key peaks include pyridine ring protons (δ 7.5–8.5 ppm) and pyrrolidine methylene/methine protons (δ 1.5–3.5 ppm). The methyl ester group appears as a singlet near δ 3.9 ppm .
- ¹³C NMR : The carbonyl carbon of the ester group resonates at ~165–170 ppm, while pyridine carbons appear at 120–150 ppm .
- FT-IR : Stretching vibrations for ester C=O (~1720 cm⁻¹) and pyridine C=N (~1600 cm⁻¹) confirm functional groups.
- HRMS : Exact mass analysis (e.g., [M+H]⁺ calculated for C₁₁H₁₄N₂O₂: 207.1128) validates molecular composition .
Advanced Research: How can researchers analyze and mitigate impurities in scaled-up syntheses?
Methodological Answer:
Impurities often arise from incomplete substitution (e.g., residual halogenated intermediates) or oxidation of pyrrolidine. Analytical HPLC with UV detection (λ = 254 nm) and LC-MS can identify byproducts. For example, a C18 column with acetonitrile/water gradient (0.1% formic acid) resolves polar impurities. To mitigate oxidation, inert conditions (N₂/Ar atmosphere) and antioxidants (e.g., BHT) are recommended during synthesis and storage . Accelerated stability studies (40°C/75% RH for 4 weeks) assess degradation pathways .
Advanced Research: What computational methods are suitable for studying the electronic effects of the pyrrolidine substituent?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict electron distribution and reactivity. The pyrrolidine ring’s electron-donating nature increases electron density on the pyridine ring, which can be visualized via electrostatic potential maps. Frontier molecular orbital (FMO) analysis (HOMO/LUMO energies) quantifies nucleophilic/electrophilic sites, guiding further functionalization . Pairing DFT with spectroscopic data (e.g., NMR chemical shifts) validates computational models .
Basic Research: How should stability studies be designed for this compound under varying storage conditions?
Methodological Answer:
Conduct stress testing under ICH guidelines:
- Thermal Stability : Store samples at 40°C, 60°C, and 80°C for 1–4 weeks.
- Hydrolytic Stability : Expose to pH 1–13 buffers (HCl/NaOH) at 25°C and 40°C.
- Photostability : Use a xenon lamp (ICH Q1B) to simulate UV/visible light exposure.
Monitor degradation via HPLC and quantify impurities against reference standards (e.g., EP/JP pharmacopeial guidelines) . For long-term storage, recommend airtight containers with desiccants, stored at –20°C in the dark .
Advanced Research: What strategies enable selective modification of the pyrrolidine ring without affecting the pyridine core?
Methodological Answer:
Protect the pyridine moiety temporarily. For example, convert the pyridine nitrogen to an N-oxide (using mCPBA) to deactivate the ring during pyrrolidine modifications . Post-modification, reduce the N-oxide back with PCl₃. Alternatively, use orthogonal protecting groups (e.g., tert-butyldimethylsilyl (TBDMS) for hydroxyl groups on pyrrolidine) to enable stepwise functionalization . Kinetic studies (e.g., reaction profiling via in-situ IR) help identify conditions favoring selective transformations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
